molecular formula C19H15N5O2 B7169859 N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide

N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7169859
M. Wt: 345.4 g/mol
InChI Key: WQEQRXRUKSGAKY-UHFFFAOYSA-N
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Description

N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide: is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with an imidazo[1,2-a]pyridine moiety, making it a subject of study for its chemical reactivity and biological activities.

Properties

IUPAC Name

N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-11-15(26-19-21-7-2-8-22-19)4-5-16(13)23-18(25)14-3-6-17-20-9-10-24(17)12-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEQRXRUKSGAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC=N2)NC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazo[1,2-a]pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include various halogenating agents, bases, and solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions: The reactions typically occur under controlled temperatures and pressures, with solvents like dimethyl sulfoxide (DMSO) or acetonitrile being used to dissolve the reactants. Catalysts such as palladium or platinum may also be employed to enhance reaction rates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: Biologically, N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide is investigated for its potential as a therapeutic agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine: In medicine, this compound is explored for its potential pharmacological properties. Studies may focus on its efficacy as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry: Industrially, the compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    N-(2-methyl-4-pyrimidin-2-yloxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide: can be compared with other pyrimidine and imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness: What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

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